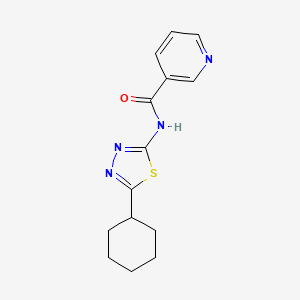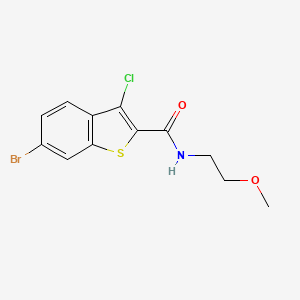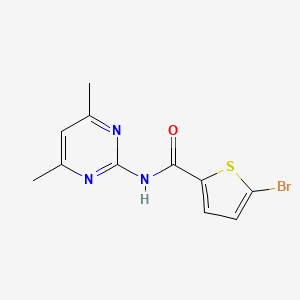
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide, also known as DTT-001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide has shown promising potential in various scientific research applications, including as an anti-cancer agent, an anti-inflammatory agent, and an anti-bacterial agent. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antibacterial activity against various strains of bacteria.
作用機序
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide exerts its biological effects through a variety of mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the modulation of various signaling pathways involved in inflammation and bacterial growth. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in cancer cell proliferation. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide can modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and bacterial growth.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of bacterial growth. Studies have also suggested that N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide can modulate the activity of various neurotransmitters, including dopamine and serotonin, which may have implications for its use in the treatment of neurological disorders.
実験室実験の利点と制限
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide has several advantages for use in lab experiments, including its high purity and yield, as well as its ability to modulate multiple signaling pathways. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at higher doses.
将来の方向性
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide, including the development of novel synthetic methods to improve its solubility and bioavailability, the optimization of its use as an anti-cancer, anti-inflammatory, and antibacterial agent, and the exploration of its potential use in the treatment of neurological disorders. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide and to determine its potential toxicity and side effects in vivo.
Conclusion
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenyl-2-thiophenecarboxamide is a promising chemical compound that has shown potential in various scientific research applications, including as an anti-cancer, anti-inflammatory, and antibacterial agent. Its unique mechanism of action and range of biochemical and physiological effects make it an ideal candidate for further research. However, further studies are needed to fully elucidate its mechanisms of action and to determine its potential toxicity and side effects in vivo.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methyl-5-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10-9-12(14(18)17-15-16-7-8-19-15)20-13(10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZLRHGVJYKSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=NCCS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4181595.png)
![2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4181598.png)
![methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4181606.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide](/img/structure/B4181609.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4181611.png)
![1-[(6-bromo-3-chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B4181617.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4181623.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide](/img/structure/B4181638.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4181639.png)

![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)propanamide](/img/structure/B4181651.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B4181652.png)
